molecular formula C5H14Cl2N2O2 B6315130 (S)-4,5-Diaminopentanoic acid dihydrochloride CAS No. 130338-27-1

(S)-4,5-Diaminopentanoic acid dihydrochloride

Cat. No. B6315130
CAS RN: 130338-27-1
M. Wt: 205.08 g/mol
InChI Key: ZTPWEUZHVTXNBI-FHNDMYTFSA-N
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Description

(S)-4,5-Diaminopentanoic acid dihydrochloride, also known as S-DAP, is an important amino acid that is used for a variety of scientific research applications. It is synthesized from the reaction of (S)-4,5-diaminopentanoic acid and hydrochloric acid. This amino acid has been used in a variety of biochemical and physiological studies, and has been found to have unique advantages and limitations in lab experiments.

Scientific Research Applications

(S)-4,5-Diaminopentanoic acid dihydrochloride has been used in a variety of scientific research applications. It has been used as a substrate for enzyme assays, as a ligand for affinity chromatography, and as a stabilizer for proteins. It has also been used to study the interactions between amino acids and proteins, and to study the structure and function of enzymes.

Mechanism of Action

(S)-4,5-Diaminopentanoic acid dihydrochloride acts as a substrate for enzymes and as a ligand for affinity chromatography. It binds to enzymes and other proteins through hydrogen bonding and electrostatic interactions. The binding of (S)-4,5-Diaminopentanoic acid dihydrochloride to proteins allows for the study of the structure and function of the proteins, as well as the interactions between amino acids and proteins.
Biochemical and Physiological Effects
(S)-4,5-Diaminopentanoic acid dihydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme glutathione reductase, and to increase the activity of the enzyme glutathione synthetase. It has also been found to have an inhibitory effect on the enzyme aldose reductase, and to reduce the formation of advanced glycation end products. Additionally, (S)-4,5-Diaminopentanoic acid dihydrochloride has been found to have an antioxidant effect and to reduce the levels of reactive oxygen species.

Advantages and Limitations for Lab Experiments

(S)-4,5-Diaminopentanoic acid dihydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a high binding affinity for proteins. Additionally, it is stable under a variety of conditions, making it ideal for use in long-term experiments. The main limitation of (S)-4,5-Diaminopentanoic acid dihydrochloride is that it is not as specific as other amino acids, meaning that it can bind to multiple proteins and can cause interference in some experiments.

Future Directions

The future of (S)-4,5-Diaminopentanoic acid dihydrochloride is promising. It has potential applications in drug discovery, as it can be used to study the interactions between proteins and drugs. Additionally, it has potential applications in the study of diseases, as it can be used to study the interactions between proteins and disease-causing agents. Additionally, (S)-4,5-Diaminopentanoic acid dihydrochloride could be used to study the mechanisms of action of drugs, as well as to study the effects of drugs on the body. Finally, (S)-4,5-Diaminopentanoic acid dihydrochloride could be used to study the mechanisms of action of enzymes, as well as the structure and function of proteins.

Synthesis Methods

The synthesis of (S)-4,5-Diaminopentanoic acid dihydrochloride is achieved through the reaction of (S)-4,5-diaminopentanoic acid and hydrochloric acid. The reaction is conducted in an aqueous solution at a temperature of approximately 80°C and a pH of 1.5. The reaction is complete within a few hours and yields a white crystalline product. The product is then purified by recrystallization in aqueous ethanol and dried under vacuum.

properties

IUPAC Name

(4S)-4,5-diaminopentanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.2ClH/c6-3-4(7)1-2-5(8)9;;/h4H,1-3,6-7H2,(H,8,9);2*1H/t4-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPWEUZHVTXNBI-FHNDMYTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(CN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](CN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4,5-Diaminopentanoic acid dihydrochloride

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